
2-methylamino-2-deoxy-L-gluconic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methylamino-2-deoxy-L-gluconic acid is a chemical compound with the molecular formula C7H15NO6. It is a derivative of gluconic acid, where the hydroxyl group at the second position is replaced by a methylamino group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methylamino-2-deoxy-L-gluconic acid typically involves the following steps:
Starting Material: The synthesis begins with gluconic acid.
Amidation: The hydroxyl group at the second position of gluconic acid is replaced by a methylamino group through an amidation reaction. This step requires the use of methylamine as a reagent.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Industrial production also includes rigorous quality control measures to meet regulatory standards .
Chemical Reactions Analysis
Types of Reactions
2-methylamino-2-deoxy-L-gluconic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The methylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products Formed
Oxidation: Oxo derivatives of this compound.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Compounds with substituted functional groups replacing the methylamino group.
Scientific Research Applications
2-methylamino-2-deoxy-L-gluconic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its therapeutic potential in treating certain diseases.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-methylamino-2-deoxy-L-gluconic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in metabolic processes.
Pathways Involved: It can influence pathways related to carbohydrate metabolism and amino acid synthesis.
Comparison with Similar Compounds
Similar Compounds
2-amino-2-deoxy-D-glucose: A similar compound with an amino group instead of a methylamino group.
2-deoxy-D-glucose: Lacks the methylamino group and has different chemical properties.
Uniqueness
2-methylamino-2-deoxy-L-gluconic acid is unique due to the presence of the methylamino group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it valuable for specific research applications and potential therapeutic uses .
Properties
Molecular Formula |
C7H15NO6 |
|---|---|
Molecular Weight |
209.20 g/mol |
IUPAC Name |
(2S,3S,4R,5S)-3,4,5,6-tetrahydroxy-2-(methylamino)hexanoic acid |
InChI |
InChI=1S/C7H15NO6/c1-8-4(7(13)14)6(12)5(11)3(10)2-9/h3-6,8-12H,2H2,1H3,(H,13,14)/t3-,4-,5-,6-/m0/s1 |
InChI Key |
CMIVYQHYRQSIKJ-BXKVDMCESA-N |
Isomeric SMILES |
CN[C@@H]([C@@H]([C@H]([C@H](CO)O)O)O)C(=O)O |
Canonical SMILES |
CNC(C(C(C(CO)O)O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


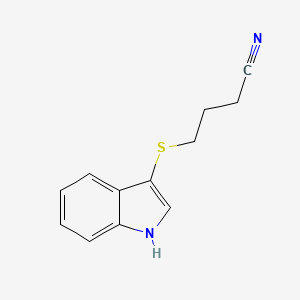
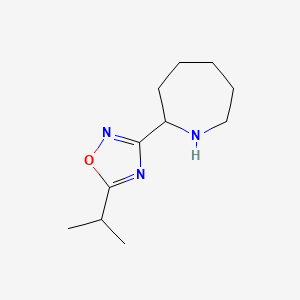
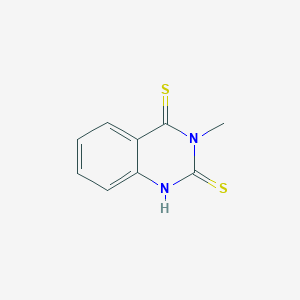
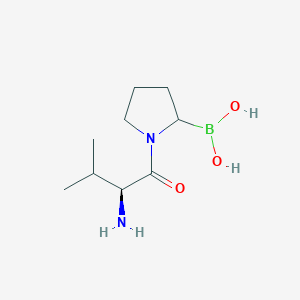
![3-Bromo-6-fluoroimidazo[1,5-a]pyridine](/img/structure/B11891598.png)

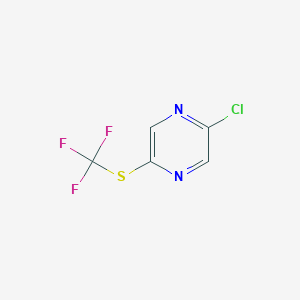


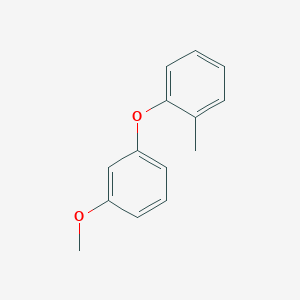
![6-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B11891612.png)
![7-Methoxy-2-(trifluoromethyl)pyrazolo[1,5-A]pyridine](/img/structure/B11891615.png)


